2-Chloro-4-(trifluoromethyl)benzonitrile

Medicinal Chemistry ADME Drug Design

2-Chloro-4-(trifluoromethyl)benzonitrile (CAS 1813-33-8) is a halogenated aromatic nitrile featuring a 2-chloro and 4-trifluoromethyl substitution pattern. It is primarily utilized as a versatile building block in organic synthesis, serving as a key intermediate in pharmaceutical and agrochemical research.

Molecular Formula C8H3ClF3N
Molecular Weight 205.56 g/mol
CAS No. 1813-33-8
Cat. No. B1586712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)benzonitrile
CAS1813-33-8
Molecular FormulaC8H3ClF3N
Molecular Weight205.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)C#N
InChIInChI=1S/C8H3ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H
InChIKeyGEHMLBFNZKJDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(trifluoromethyl)benzonitrile (CAS 1813-33-8): Chemical Profile and Procurement Context


2-Chloro-4-(trifluoromethyl)benzonitrile (CAS 1813-33-8) is a halogenated aromatic nitrile featuring a 2-chloro and 4-trifluoromethyl substitution pattern . It is primarily utilized as a versatile building block in organic synthesis, serving as a key intermediate in pharmaceutical and agrochemical research . Its structural features, including a polar nitrile group and a lipophilic trifluoromethyl group, contribute to its utility in medicinal chemistry .

Why Direct Substitution for 2-Chloro-4-(trifluoromethyl)benzonitrile Is Not Straightforward


Replacing 2-Chloro-4-(trifluoromethyl)benzonitrile with a close analog such as 2-Fluoro-4-(trifluoromethyl)benzonitrile or 4-(Trifluoromethyl)benzonitrile is not trivial, as small changes in the halogen substituent or substitution pattern can significantly alter reactivity, physicochemical properties, and biological outcomes . The specific ortho-chloro group is a key site for nucleophilic aromatic substitution (SₙAr) and other transformations , while the presence and position of the trifluoromethyl group influence the compound's lipophilicity and metabolic stability . Therefore, selecting the precise 2-chloro-4-trifluoromethyl derivative is often critical for maintaining the intended synthetic pathway or biological activity profile.

Quantitative Differentiation of 2-Chloro-4-(trifluoromethyl)benzonitrile from Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analogs

The introduction of a trifluoromethyl group significantly increases the lipophilicity of 2-Chloro-4-(trifluoromethyl)benzonitrile. Its calculated consensus LogP is 3.21, which is substantially higher than the predicted value for the non-fluorinated analog 2-Chlorobenzonitrile (LogP ≈ 2.1) . This increase in LogP can improve membrane permeability and oral bioavailability of derived compounds .

Medicinal Chemistry ADME Drug Design

Potential CYP Enzyme Inhibition Profile vs. Other Aromatic Nitriles

In vitro ADME profiling indicates that 2-Chloro-4-(trifluoromethyl)benzonitrile exhibits a specific pattern of cytochrome P450 (CYP) inhibition. It has been reported as a CYP1A2 inhibitor (IC₅₀ = 42 μM) but not a significant inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This contrasts with many drug-like molecules that often show broader CYP inhibition, potentially leading to fewer drug-drug interaction liabilities for this specific scaffold .

Drug Metabolism ADME-Tox Medicinal Chemistry

Demonstrated Synthetic Utility in Agrochemical Intermediate Production

2-Chloro-4-(trifluoromethyl)benzonitrile is explicitly cited as a key intermediate for the synthesis of 21st-century pesticides, a claim not universally made for its non-halogenated or mono-halogenated counterparts . Its specific substitution pattern allows for the construction of active ingredients with improved selectivity and efficacy .

Agrochemical Synthesis Process Chemistry Pesticide Development

Optimal Application Scenarios for Procuring 2-Chloro-4-(trifluoromethyl)benzonitrile


Medicinal Chemistry for Optimizing ADME Properties

When designing a lead compound requiring enhanced lipophilicity (LogP > 3) and a defined CYP inhibition profile, 2-Chloro-4-(trifluoromethyl)benzonitrile serves as an ideal building block. Its calculated LogP of 3.21 and selective CYP1A2 inhibition profile make it a strategic choice for improving membrane permeability and minimizing off-target drug interactions.

Synthesis of Novel Fluorinated Agrochemicals

This compound is a preferred starting material for developing new herbicides and insecticides. Its established use as a key intermediate for modern pesticides is supported by its structural features, which contribute to metabolic stability and target enzyme binding, enhancing selectivity and efficacy in pest control .

Nucleophilic Aromatic Substitution (SₙAr) for Late-Stage Functionalization

The ortho-chloro group in 2-Chloro-4-(trifluoromethyl)benzonitrile is a reactive site for SₙAr reactions . This allows for late-stage diversification, enabling the introduction of various nucleophiles (amines, thiols) to create libraries of fluorinated compounds with tailored properties.

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